1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride
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Overview
Description
“1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride” is a compound that contains an adamantyl group. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .
Molecular Structure Analysis
Adamantane (tricyclo [3.3.1.1 3,7 ]decane) is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (T d) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .
Chemical Reactions Analysis
The introduction of adamantyl groups into polymers can afford steric hindrance to prevent side reactions and control the addition modes of the polymerization . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .
Physical And Chemical Properties Analysis
Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .
Scientific Research Applications
- Starting Material for Functional Derivatives : The high reactivity of double-bonded adamantane derivatives offers opportunities for synthesizing various functional adamantane compounds. Researchers have explored its use as a starting material for monomers, bioactive compounds, pharmaceuticals, and even higher diamond-like bulky polymers such as diamondoids .
- Electronic Structure Studies : Quantum-chemical calculations have been employed to investigate the electronic structure of adamantane derivatives. These studies help elucidate mechanisms for chemical and catalytic transformations, providing valuable insights into the compound’s behavior .
- Diamondoid Polymers : The reactivity of unsaturated adamantane derivatives extends to polymerization reactions. Researchers have explored their use in creating novel materials, including diamond-like bulky polymers. These polymers exhibit unique properties due to their adamantane-based structure .
Chemical Synthesis and Derivatives
Quantum-Chemical Investigations
Polymerization Reactions
Hydrazide-Hydrazones Synthesis: :
NMR Spectroscopy Applications: :
Safety and Hazards
The safety data sheet for a similar compound, 1-Adamantylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a promising area of research . The addition polymerization of adamantyl-containing vinyl monomers is a particularly interesting synthetic method . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability, making them potentially useful in a variety of applications .
properties
IUPAC Name |
1-(1-adamantyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N.ClH/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-11H,1-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMWICKOKGIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride |
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